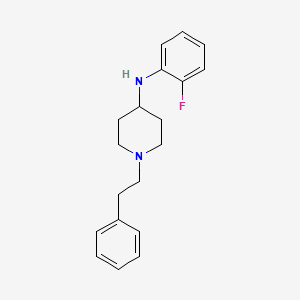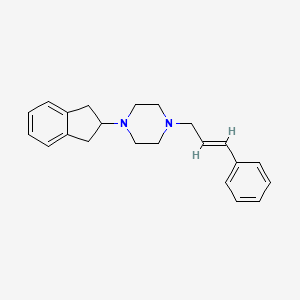![molecular formula C20H32N2O2 B3853935 2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3853935.png)
2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol
説明
2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol, also known as PCP-OEt, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a derivative of phencyclidine (PCP), which is a dissociative anesthetic drug that has been used recreationally and illicitly. However, PCP-OEt has been studied for its potential use in treating various neurological and psychiatric disorders.
作用機序
The exact mechanism of action of 2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol is not fully understood. However, research has shown that this compound acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of these receptors in the brain. This results in a decrease in the release of glutamate, which is a neurotransmitter that is involved in various neurological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Research has shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. This compound has also been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying various neurological and psychiatric disorders. However, one limitation of using this compound is that it can be difficult to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on 2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is the potential use of this compound in treating traumatic brain injury (TBI). Research has shown that this compound has neuroprotective properties and can potentially be used to reduce the damage caused by TBI. Another area of interest is the potential use of this compound in treating depression. Research has shown that this compound can increase the levels of BDNF, which is a protein that is often decreased in individuals with depression.
科学的研究の応用
2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Research has shown that this compound has neuroprotective properties and can potentially be used to treat conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
2-[2-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c23-15-17-24-16-14-21-10-12-22(13-11-21)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-5,19-20,23H,6-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNBVZOFRKZFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-chlorophenyl)-5-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3853852.png)
![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3853854.png)

![5-[(1H-indazol-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B3853865.png)
![(4-methylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B3853880.png)
![2-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B3853896.png)
![1-benzyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B3853898.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3853903.png)

![1-{3-[(4-methylcyclohexyl)amino]propyl}-2-pyrrolidinone](/img/structure/B3853914.png)
![2-{[(3,4-difluorophenyl)amino]methyl}-4-nitrophenol](/img/structure/B3853922.png)


![4-{3-[(cyclopropylmethyl)(propyl)amino]butyl}phenol](/img/structure/B3853950.png)